molecular formula C7H7Br2N3 B15335946 1-(3,5-Dibromophenyl)guanidine

1-(3,5-Dibromophenyl)guanidine

Cat. No.: B15335946
M. Wt: 292.96 g/mol
InChI Key: XYIOFYWCTGPTHX-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 3,5-dibromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dibromophenylamine with cyanamide under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromophenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-(3,5-Dibromophenyl)guanidine has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-(3,5-Dibromophenyl)guanidine can be compared with other similar compounds, such as 1-(3,5-dibromophenyl)pyrrolidine and 3,5-dibromophenyl-functionalized imidazolium salts. While these compounds share structural similarities, this compound is unique in its guanidine group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(3,5-Dibromophenyl)pyrrolidine

  • 3,5-Dibromophenyl-functionalized imidazolium salts

This comprehensive overview highlights the significance of 1-(3,5-Dibromophenyl)guanidine in scientific research and its potential applications across various fields

Properties

Molecular Formula

C7H7Br2N3

Molecular Weight

292.96 g/mol

IUPAC Name

2-(3,5-dibromophenyl)guanidine

InChI

InChI=1S/C7H7Br2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

XYIOFYWCTGPTHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)N=C(N)N

Origin of Product

United States

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